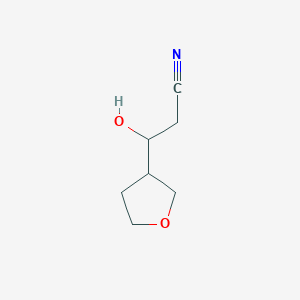

3-Hydroxy-3-(oxolan-3-YL)propanenitrile

Description

Contextualizing Nitriles, Hydroxyl Groups, and Tetrahydrofuran (B95107) Moieties in Organic Synthesis

Nitriles, characterized by the -C≡N functional group, are versatile intermediates in organic synthesis. ebsco.comfiveable.menumberanalytics.com The carbon-nitrogen triple bond provides a reactive site for a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and addition of organometallic reagents to form ketones. ebsco.comfiveable.mewikipedia.org The strong electron-withdrawing nature of the cyano group also influences the acidity of adjacent C-H bonds.

The hydroxyl group (-OH) is one of the most common and important functional groups in organic chemistry. algoreducation.comwikipedia.org Its polarity and ability to act as both a hydrogen bond donor and acceptor significantly influence the physical properties of a molecule, such as boiling point and solubility. wikipedia.org Chemically, the hydroxyl group can be converted into a wide array of other functionalities, including ethers, esters, and halides. highfine.comlibretexts.org It is also a key participant in many biological processes. algoreducation.com

Tetrahydrofuran (THF) is a five-membered heterocyclic ether that is widely used as a polar aprotic solvent in organic reactions. ontosight.aiucla.eduwikipedia.org Beyond its role as a solvent, the THF ring is a structural motif found in numerous natural products and biologically active compounds. nih.gov The synthesis of substituted tetrahydrofurans is a significant area of research, with numerous methods developed to control the stereochemistry of these cyclic ethers. organic-chemistry.orgdiva-portal.org

Retrospective Analysis of Related Hydroxy-Nitrile and Tetrahydrofuran Derivatives in Chemical Literature

The combination of a hydroxyl group and a nitrile in a single molecule, as seen in hydroxynitriles (or cyanohydrins), creates a valuable synthetic building block. savemyexams.com For instance, 3-hydroxypropanenitrile is a well-studied compound used in various chemical syntheses. chemeo.comnist.govgoogle.com The literature describes numerous methods for the synthesis of hydroxynitriles, often involving the addition of cyanide to carbonyl compounds or the opening of epoxides. savemyexams.com These compounds can undergo a range of transformations at both the hydroxyl and nitrile functionalities.

Derivatives of tetrahydrofuran are also extensively documented. The stereoselective synthesis of substituted tetrahydrofurans has been a major focus, driven by their presence in many natural products with interesting biological activities. nih.gov For example, the annonaceous acetogenins, a large family of natural products, feature tetrahydrofuran cores and exhibit a diverse range of biological activities, including antitumor and antimicrobial properties. nih.gov The synthesis of these complex molecules often relies on elegant strategies for the construction of the substituted THF ring system.

Structural Significance and Synthetic Precedence of the 3-Hydroxy-3-(oxolan-3-YL)propanenitrile Scaffold

The scaffold of this compound is significant due to its trifunctional nature. The presence of a secondary alcohol creates a chiral center, meaning the molecule can exist as a pair of enantiomers. The stereochemistry at this center, as well as the relative stereochemistry of the tetrahydrofuran ring, would be a key consideration in any synthetic approach.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several reasons. Firstly, the development of stereoselective synthetic routes to this molecule would be a valuable contribution to the field of organic synthesis, providing access to a novel chiral building block.

Secondly, the unique combination of functional groups suggests that this compound and its derivatives could exhibit interesting biological activities. The tetrahydrofuran moiety is a known pharmacophore, and the presence of both a hydrogen bond donor (hydroxyl) and acceptor (nitrile) could facilitate interactions with biological targets. nih.gov

Finally, a detailed study of the reactivity of this compound would provide a deeper understanding of the interplay between its three functional groups. Investigating how each group influences the reactivity of the others could lead to the discovery of novel chemical transformations and the development of new synthetic methodologies. The molecule serves as an excellent platform for exploring fundamental concepts of stereochemistry, reactivity, and synthetic strategy.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-hydroxy-3-(oxolan-3-yl)propanenitrile |

InChI |

InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h6-7,9H,1-2,4-5H2 |

InChI Key |

PBAGYIYOMWVHDH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(CC#N)O |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3 Hydroxy 3 Oxolan 3 Yl Propanenitrile

Direct Synthetic Routes to 3-Hydroxy-3-(oxolan-3-YL)propanenitrile

The most straightforward methods for constructing the carbon skeleton of this compound involve the formation of the C2-C3 bond by uniting a two-carbon nitrile fragment with a five-membered heterocyclic ketone.

Aldol-Type Condensations and Related Carbon-Carbon Bond Formations

The aldol-type condensation provides a direct route to β-hydroxynitriles. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. In the context of synthesizing the target molecule, this translates to the reaction between the enolate of acetonitrile (B52724) and oxolan-3-one (also known as 3-oxotetrahydrofuran).

The process begins with the deprotonation of acetonitrile at the α-carbon using a strong, non-nucleophilic base. The resulting nitrile-stabilized carbanion (or its ketene (B1206846) iminate resonance form) is a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of oxolan-3-one. A subsequent aqueous or acidic workup protonates the intermediate alkoxide to yield the final this compound. Strong bases are required due to the relatively high pKa of acetonitrile (approx. 31 in DMSO).

Commonly employed bases and reaction conditions are summarized in the table below.

| Base | Solvent | Temperature (°C) | Plausible Yield (%) |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 to 0 | 75-90 |

| Sodium hydride (NaH) | Tetrahydrofuran (THF) / DMSO | 25 to 60 | 60-80 |

| Potassium tert-butoxide (KOt-Bu) | tert-Butanol / THF | 25 | 65-85 |

This interactive table presents plausible conditions for the aldol-type synthesis based on general principles of nitrile addition to ketones. nih.gov

Cyanohydrin Formation from Oxolane-3-Carbaldehyde Precursors

It is important to distinguish the target molecule, a β-hydroxynitrile, from its structural isomer, an α-hydroxynitrile (commonly known as a cyanohydrin). Direct cyanohydrin formation involves the addition of a cyanide nucleophile to the carbonyl carbon of an aldehyde or ketone. For instance, the reaction of oxolane-3-carbaldehyde with hydrogen cyanide (HCN) or a cyanide salt would yield 2-hydroxy-2-(oxolan-3-yl)ethanenitrile, not the target compound.

However, a mechanistically related pathway to obtain the desired β-hydroxynitrile structure involves the nucleophilic ring-opening of an epoxide with a cyanide source. This strategy maintains the core concept of a cyanide nucleophile adding to an electrophilic carbon. The synthesis would proceed via a precursor such as 3-(oxiran-2-yl)oxolane. The cyanide anion attacks one of the epoxide carbons, with a preference for the sterically less hindered position. This SN2-type reaction opens the ring and, after workup, generates the β-hydroxynitrile functionality.

Reaction Scheme: Epoxide Ring-Opening

Precursor: 3-(oxiran-2-yl)oxolane

Reagent: Potassium cyanide (KCN) or Trimethylsilyl (B98337) cyanide (TMSCN)

Mechanism: Nucleophilic attack by CN- on the terminal epoxide carbon.

Product: this compound

This method provides an alternative route to the target β-hydroxynitrile scaffold, leveraging the principles of nucleophilic cyanide addition in a different context.

Approaches via Nitrile Addition to Carbonyls

This approach is fundamentally identical to the aldol-type condensation described in section 2.1.1. It focuses specifically on using a nitrile-stabilized carbanion as the key nucleophile. The reaction is the addition of the α-carbanion of acetonitrile to the ketone functional group of oxolan-3-one.

The success of this reaction hinges on the efficient generation of the acetonitrile anion. Various strong bases can be utilized, with lithium bases at low temperatures or sodium hydride at elevated temperatures being common choices. nih.gov Recent advancements have also explored catalytic methods to activate acetonitrile, making it nucleophilic under milder basic conditions through coordination to transition metal complexes, such as those involving ruthenium or nickel. researchgate.netorganic-chemistry.org These catalytic systems can offer improved functional group tolerance and milder reaction conditions compared to stoichiometric use of strong bases.

Stereoselective and Asymmetric Synthesis of this compound

The structure of this compound contains two stereocenters: one at the C3 position of the propanenitrile chain (the carbon bearing the hydroxyl group) and another at the C3 position of the oxolane ring. The synthesis from achiral precursors results in a mixture of four stereoisomers. Stereoselective synthesis aims to control the formation of these stereocenters.

Chiral Auxiliaries and Catalytic Asymmetric Approaches for Enantioselective Synthesis

Enantioselective synthesis focuses on controlling the absolute configuration of the stereocenters. In the addition of acetonitrile to oxolan-3-one, the primary goal is to control the facial selectivity of the nucleophilic attack on the prochiral ketone.

Catalytic Asymmetric Addition: This is a highly efficient strategy where a substoichiometric amount of a chiral catalyst directs the reaction to favor one enantiomer. psu.edu A chiral ligand coordinates to a metal center, creating a chiral environment. This catalyst complex can then activate the ketone, the nitrile nucleophile, or both, orchestrating the nucleophilic attack to occur preferentially on one of the two faces (Re or Si) of the carbonyl group. libretexts.org This approach directly generates an enantioenriched product. A variety of chiral metal complexes have been developed for the nucleophilic addition to ketones, providing a framework for this specific transformation. bohrium.comnih.gov

| Catalyst Type | Chiral Ligand Example | Metal Center | Plausible Enantiomeric Excess (ee) |

| Chiral BINOL Complex | (R)-BINOL | Lithium / Zinc | 80-95% |

| Chiral Salen Complex | Jacobsen's Ligand | Chromium / Aluminum | 70-90% |

| Chiral Phosphine Complex | (S)-BINAP | Ruthenium / Nickel | 85-99% |

This interactive table presents potential catalyst systems and their expected performance based on analogous asymmetric additions to ketones reported in the literature. researchgate.netpsu.edu

Chiral Auxiliaries: An alternative, though often less atom-economical, method involves covalently attaching a chiral auxiliary to one of the reactants. For this synthesis, a chiral group could be appended to the acetonitrile molecule. The steric and electronic properties of the auxiliary would then direct the nucleophilic attack on oxolan-3-one. After the reaction, the auxiliary is cleaved to reveal the enantioenriched product.

Diastereoselective Control in the Formation of Multiple Stereocenters

Diastereoselective control concerns the relative configuration between the two stereocenters (C3 of the nitrile and C3 of the oxolane). When a racemic mixture of oxolan-3-one is used, the reaction produces two pairs of enantiomers (diastereomers).

If the synthesis begins with an enantiomerically pure starting material, such as (R)-oxolan-3-one or (S)-oxolan-3-one, the existing stereocenter can influence the formation of the new stereocenter. This is known as substrate-controlled diastereoselection. The incoming acetonitrile nucleophile will approach the carbonyl group from the sterically less hindered face. The substituent at C3 of the oxolane ring creates a biased environment, leading to the preferential formation of one diastereomer over the other. For example, the attack of the nucleophile on (R)-oxolan-3-one will lead to a mixture of (3R, 3'R) and (3S, 3'R) products, but likely in an unequal ratio. The precise diastereomeric ratio (d.r.) would depend on the specific reagents, catalyst, and reaction conditions employed. nih.gov

Resolution Techniques for Enantiomeric Separation

Given that the synthesis of this compound from a prochiral precursor would likely result in a racemic mixture, the separation of enantiomers is a critical step for applications where stereochemistry is important. Several resolution techniques can be employed for this purpose.

Enzymatic Kinetic Resolution:

One of the most effective methods for the enantiomeric resolution of β-hydroxy nitriles is enzymatic kinetic resolution. nih.govnih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

A study on the resolution of a similar compound, 3-hydroxy-3-phenylpropanenitrile, demonstrated the successful use of immobilized Pseudomonas fluorescens lipase for kinetic resolution via transesterification. nih.gov The addition of ionic liquids was found to stabilize the enzyme and enhance its activity and stereoselectivity. nih.gov This approach could be adapted for the resolution of this compound.

Biocatalytic Hydrolysis:

Another biocatalytic approach involves the enantioselective hydrolysis of the nitrile group. researchgate.net Organisms such as Rhodococcus rhodochrous contain nitrile hydratases and amidases that can selectively hydrolyze one enantiomer of a nitrile to the corresponding amide or carboxylic acid. researchgate.net This would leave the desired enantiomer of this compound unreacted and in high enantiomeric excess.

| Resolution Technique | Key Features | Potential Application to Target Molecule |

| Enzymatic Kinetic Resolution (Lipase) | Utilizes lipases for stereoselective acylation. Can be enhanced with ionic liquids. nih.gov | Selective acylation of one enantiomer of this compound. |

| Biocatalytic Hydrolysis (Nitrile Hydratase/Amidase) | Employs whole-cell biocatalysts to hydrolyze one enantiomer. researchgate.net | Enantioselective conversion of one nitrile enantiomer to the corresponding amide or acid. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Performing reactions in solvent-free conditions or in aqueous media can significantly reduce the environmental impact. researchgate.net

The synthesis of hydroxynitriles can be conducted under solvent-free conditions, which can lead to improved reaction rates and easier product isolation. For the synthesis of this compound, a solvent-free approach would involve the direct reaction of the corresponding oxolane-based aldehyde or ketone with a cyanide source.

Alternatively, conducting the synthesis in water is a highly attractive green option. Biocatalytic methods, such as those employing hydroxynitrile lyases, often proceed efficiently in aqueous buffer systems. rsc.org

The choice of catalyst plays a pivotal role in the sustainability of a chemical process.

Biocatalysts:

Enzymes, such as hydroxynitrile lyases (HNLs), are highly efficient and selective catalysts for the synthesis of cyanohydrins. rsc.org They operate under mild conditions (room temperature and neutral pH) in aqueous media, making them an excellent green alternative to traditional chemical catalysts. rsc.org The use of an HNL could enable the direct asymmetric synthesis of this compound, potentially avoiding the need for a separate resolution step.

Heterogeneous Catalysts:

The use of solid, reusable catalysts can simplify product purification and reduce waste. For the hydration of nitriles to amides, a potential side reaction or subsequent transformation, nanorod manganese oxide has been reported as a sustainable and low-cost heterogeneous catalyst that is highly active and selective in water. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The synthesis of hydroxynitriles via the addition of hydrogen cyanide to an aldehyde or ketone is an example of a reaction with high atom economy, as all the atoms of the reactants are incorporated into the product. chemguide.co.uklibretexts.org

To maximize reaction efficiency, optimization of reaction conditions such as temperature, pH, and catalyst loading is essential. The use of in situ generation of hydrogen cyanide from a salt like potassium cyanide and a weak acid can improve safety and control over the reaction. chemguide.co.uklibretexts.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Solvent-Free/Aqueous Media | Direct reaction of precursors without solvent or use of water as a benign solvent. researchgate.net |

| Sustainable Catalysts | Employment of biocatalysts (e.g., HNLs) or reusable heterogeneous catalysts. researchgate.netrsc.org |

| Atom Economy | The addition reaction for cyanohydrin formation is inherently atom-economical. chemguide.co.uklibretexts.org |

Scale-Up and Process Chemistry Challenges for this compound Production

Translating a laboratory-scale synthesis to an industrial process presents several challenges.

Handling of Cyanide:

Hydrogen cyanide and its salts are highly toxic. chemguide.co.uklibretexts.org The safe handling and containment of these reagents are of paramount importance on a large scale. Process controls must be in place to prevent the release of hydrogen cyanide gas. The use of less hazardous cyanide sources, such as acetone (B3395972) cyanohydrin, can be considered. researchgate.net

Reaction Control and Heat Management:

The formation of cyanohydrins is often an exothermic reaction. youtube.com Effective heat management is crucial during scale-up to prevent thermal runaways and ensure consistent product quality. The use of continuous flow reactors can offer better control over reaction parameters compared to batch processes.

Product Purification:

The purification of a polar molecule like this compound can be challenging. Distillation may not be feasible if the compound is thermally labile. Crystallization or chromatographic methods may be required, which can be costly and generate significant solvent waste on a large scale. The development of an efficient and scalable purification protocol is a key aspect of process chemistry.

Enantiomeric Purity Control:

If a specific enantiomer is required, ensuring high and consistent enantiomeric purity during scale-up is critical. For enzymatic resolutions, maintaining optimal enzyme activity and preventing racemization of the product are important considerations.

Mechanistic Elucidation of Reactions Involving 3 Hydroxy 3 Oxolan 3 Yl Propanenitrile

Reaction Mechanisms of 3-Hydroxy-3-(oxolan-3-YL)propanenitrile Formation

The formation of this compound, a β-hydroxy nitrile, likely proceeds through the nucleophilic addition of a cyanide equivalent to a carbonyl group. The most direct synthetic route involves the reaction of oxolan-3-one with an acetonitrile-derived nucleophile.

Detailed Investigations of Key Bond-Forming Steps

The central bond-forming event in the synthesis of this compound is the creation of a new carbon-carbon bond between the carbonyl carbon of oxolan-3-one and the α-carbon of acetonitrile (B52724). This reaction is a variant of cyanohydrin formation. chemistrysteps.comjove.com

The mechanism involves two primary steps:

Nucleophilic Attack: A strong base deprotonates acetonitrile (CH₃CN) to generate a nucleophilic carbanion (⁻CH₂CN). This anion then attacks the electrophilic carbonyl carbon of oxolan-3-one. The π-electrons of the carbonyl bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Protonation: The resulting alkoxide intermediate is a strong base and is subsequently protonated, typically by a protic solvent or a mild acid added during workup, to yield the final this compound product. chemistrysteps.comlibretexts.org

Alternative pathways for synthesizing β-hydroxy nitriles include the ring-opening of epoxides with a cyanide source, a method that also relies on nucleophilic attack but on a strained three-membered ring. acs.org

Role of Catalysis in Reaction Pathway Modulation

Catalysis is crucial for modulating the reaction pathway and improving efficiency.

Base Catalysis: Strong, non-nucleophilic bases are essential for generating the acetonitrile carbanion. ntnu.no Common bases include alkali amides (e.g., sodium amide), n-butyllithium, or potassium tert-butoxide. acs.orgacs.org The choice of base can influence reaction rates and yields. The reaction is reversible, and under strongly basic conditions, the cyanohydrin can revert to the starting ketone. jove.comjove.com

Lewis Acid Catalysis: The addition of Lewis acids, such as magnesium or zinc salts, can enhance the reaction by coordinating to the carbonyl oxygen of oxolan-3-one. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the relatively weak acetonitrile nucleophile. organic-chemistry.org

Biocatalysis: An increasingly important method for the synthesis of chiral β-hydroxy nitriles involves enzymes. acs.org Halohydrin dehalogenases have been engineered to catalyze the enantioselective cyanation of epoxides. acs.org Furthermore, aldoxime dehydratases can be used in the asymmetric synthesis of chiral β-hydroxy nitriles, offering a sustainable, cyanide-free alternative. nih.gov Such biocatalytic methods could be applied to produce specific enantiomers of this compound.

| Catalytic Method | Catalyst Example | Role of Catalyst | Typical Conditions |

|---|---|---|---|

| Base Catalysis | n-Butyllithium, Potassium tert-butoxide | Deprotonates acetonitrile to form the nucleophile. | Low temperatures (-78°C to RT) in aprotic solvents (THF, ether). |

| Lewis Acid Catalysis | MgCl₂, ZnCl₂ | Activates the carbonyl group, increasing its electrophilicity. | Used in conjunction with a base catalyst. |

| Biocatalysis | Halohydrin dehalogenase, Aldoxime dehydratase | Enables highly stereoselective C-C bond formation. | Aqueous buffer, mild temperatures (e.g., 30°C). |

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is significantly influenced by non-covalent interactions, both within the molecule and with its environment.

Hydrogen Bonding Networks within the Molecule

The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors.

Hydrogen Bond Donor: The hydroxyl (-OH) group.

Hydrogen Bond Acceptors: The hydroxyl oxygen, the ether oxygen of the oxolane ring, and the nitrogen atom of the nitrile group. quora.comrsc.org

Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonds are expected to be significant. The hydroxyl group of one molecule can form strong hydrogen bonds with the hydroxyl group, nitrile nitrogen, or ether oxygen of neighboring molecules. rsc.orgresearchgate.net These interactions lead to the formation of dimers or extended networks, influencing physical properties like boiling point and solubility.

Conformation Analysis and its Impact on Reaction Stereoselectivity

The carbon atom attached to the hydroxyl group, the oxolane ring, and the cyanoethyl group is a stereocenter. Therefore, reactions involving this compound can exhibit stereoselectivity.

The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts puckered conformations, typically an "envelope" or "twist" form. The substituent at the 3-position can occupy either a pseudo-axial or pseudo-equatorial position, and the preferred conformation will seek to minimize steric strain. libretexts.orgyoutube.com

The conformation of the oxolane ring and the relative orientation of the bulky substituents will dictate the facial selectivity of nucleophilic or electrophilic attacks. academie-sciences.fr For instance, in a reduction of the nitrile group or a substitution of the hydroxyl group, reagents will preferentially approach from the less sterically hindered face of the molecule. libretexts.orgresearchgate.net This principle, known as steric approach control, is fundamental to predicting the stereochemical outcome of reactions on cyclic and substituted acyclic systems. utdallas.edu The interplay between steric hindrance and electronic effects determines the preferred transition state geometry, leading to the formation of one diastereomer over another. acs.org

Kinetic Studies and Reaction Rate Determinants for this compound Transformations

While specific kinetic data for this compound are not available, the factors determining the rates of its characteristic reactions, such as nitrile hydrolysis, can be analyzed.

The hydrolysis of nitriles to carboxylic acids is a common transformation that can proceed under acidic or basic conditions, typically via an amide intermediate. libretexts.orgsavemyexams.com

Acid-Catalyzed Hydrolysis: The mechanism involves several steps:

Protonation of the nitrile nitrogen to activate the carbon-nitrogen triple bond.

Nucleophilic attack by water on the electrophilic carbon.

Tautomerization to form an amide.

Further hydrolysis of the amide to a carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis:

Direct nucleophilic attack of a hydroxide ion on the nitrile carbon.

Proton transfers to form an imidic acid, which tautomerizes to an amide.

Saponification of the amide to a carboxylate salt. acs.org

For many nitrile hydrolyses, the rate-determining step is often the initial nucleophilic attack (by water in acidic conditions or hydroxide in basic conditions) on the nitrile carbon. cdnsciencepub.comacs.org The rate of this step is influenced by:

Electronic Effects: The electrophilicity of the nitrile carbon. Electron-withdrawing groups near the nitrile would increase the reaction rate, while electron-donating groups would decrease it.

Steric Hindrance: Bulky groups surrounding the nitrile, such as the substituted oxolane ring, can impede the approach of the nucleophile, thereby slowing the reaction rate.

| Factor | Influence on Rate-Determining Step | Predicted Effect on this compound |

|---|---|---|

| Steric Hindrance | Slows the rate of nucleophilic attack by sterically shielding the electrophilic carbon. | The bulky oxolan-3-yl group may decrease the rate of transformations at the nitrile carbon compared to a less substituted nitrile. |

| Electronic Effects | Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, accelerating nucleophilic attack. | The ether oxygen and hydroxyl group have inductive electron-withdrawing effects, which may slightly increase the nitrile's reactivity. |

| Catalyst Concentration | Increases the concentration of the active nucleophile (e.g., ⁻OH) or activates the substrate (e.g., via protonation). | Higher concentrations of acid or base catalysts are expected to increase the rate of hydrolysis. |

| Temperature | Increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. | As with most chemical reactions, increasing the temperature will accelerate transformations of the compound. |

Transition State Analysis and Energy Profiles for Relevant Reactions

A comprehensive understanding of the chemical reactivity of this compound necessitates a detailed examination of the transition states and energy profiles associated with its various transformations. However, a review of the current scientific literature indicates a notable absence of specific experimental or computational studies focused on this particular molecule. While research on analogous compounds and related reaction mechanisms provides a foundational framework, direct data on the transition state geometries, activation energies, and reaction coordinates for this compound remains to be elucidated.

In the absence of direct studies, theoretical approaches, such as quantum mechanical calculations, would be indispensable for mapping the potential energy surfaces of its reactions. Such computational investigations would allow for the identification of transition state structures, which represent the highest energy point along the reaction coordinate, and the calculation of the activation energy (Ea), providing insight into the reaction kinetics.

For a hypothetical reaction, such as the dehydration of this compound to form an unsaturated nitrile, a transition state analysis would involve modeling the bond-breaking of the C-OH bond and the vicinal C-H bond, along with the formation of the new C=C double bond. The energy profile for this reaction would illustrate the energy changes as the reactants are converted to products, passing through the high-energy transition state.

Similarly, for reactions involving the nitrile group, such as hydrolysis or reduction, computational analysis could reveal the stepwise or concerted nature of the mechanism. For instance, the acid-catalyzed hydrolysis of the nitrile would likely proceed through a series of protonation and nucleophilic attack steps, each with its own transition state and intermediate species. An energy profile would map out the energetic landscape of this entire process.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (this compound + Reagent) | 0 |

| 1 | Transition State 1 | +25 |

| 2 | Intermediate | +5 |

| 3 | Transition State 2 | +30 |

| 4 | Products | -15 |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that would be generated from a transition state analysis. Actual values would require dedicated computational or experimental studies.

The detailed characterization of these transition states and energy profiles is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes involving this compound. Future research in this area would significantly contribute to a more complete understanding of the chemical behavior of this compound.

Computational and Theoretical Investigations of 3 Hydroxy 3 Oxolan 3 Yl Propanenitrile

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital theory is a fundamental tool in computational chemistry for understanding the electronic structure and reactivity of molecules. For 3-Hydroxy-3-(oxolan-3-YL)propanenitrile, this analysis provides a basis for predicting its chemical behavior.

Frontier Molecular Orbitals and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability. researchgate.net

In computational studies of similar organic molecules, Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G++(d,p) basis set, are commonly employed to calculate these orbital energies. researchgate.net For a molecule like this compound, the HOMO is expected to be localized on the regions with higher electron density, such as the oxygen and nitrogen atoms, while the LUMO would likely be distributed over the nitrile group and the carbon backbone. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Illustrative Value | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.188 eV-1 | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not the result of specific calculations on this compound.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group, the oxygen in the oxolane ring, and the nitrogen atom of the nitrile group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites susceptible to nucleophilic attack.

Density Functional Theory (DFT) Studies of Conformation and Stability

DFT is a powerful computational method for investigating the geometric and electronic structure of molecules. It is particularly useful for exploring the conformational landscape and relative stabilities of different isomers.

Conformational Energy Landscapes of this compound

The presence of several rotatable bonds in this compound suggests that it can exist in multiple conformations. Computational studies on similar flexible molecules often involve a systematic scan of the potential energy surface by rotating key dihedral angles to identify low-energy conformers. mdpi.com For the title compound, the orientation of the oxolane ring relative to the propanenitrile chain and the rotation around the C-O and C-C bonds would be critical.

These studies can reveal the most stable conformations and the energy barriers between them. The stability of different conformers is often influenced by intramolecular hydrogen bonding, for instance, between the hydroxyl group and the nitrile nitrogen or the oxolane oxygen. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | (O-C-C-C): 60°, (C-C-C-N): 180° | 0.00 | 75.5 |

| B | (O-C-C-C): 180°, (C-C-C-N): 60° | 1.50 | 14.2 |

| C | (O-C-C-C): -60°, (C-C-C-N): 180° | 2.50 | 5.3 |

Note: This table is a hypothetical representation to illustrate the concept of a conformational energy landscape and does not reflect actual calculated data for this compound.

Tautomerism and Isomeric Forms

While the primary structure of this compound is well-defined, the possibility of tautomerism, such as keto-enol tautomerism if other functional groups were present, could be investigated using DFT. These calculations would involve optimizing the geometries of the different tautomeric forms and calculating their relative energies to determine their populations at equilibrium. For the named compound, significant tautomerism is not immediately apparent, but computational methods could definitively explore this.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry provides the tools to model the pathways of chemical reactions, identifying transition states and calculating activation energies. This is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound, one could model various reactions, such as its dehydration, oxidation of the alcohol, or reactions involving the nitrile group. The process would involve identifying the reactant and product structures and then using algorithms to find the lowest energy path between them. The highest point on this path corresponds to the transition state structure.

The calculation of vibrational frequencies is essential to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

In-depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical investigations focused on the compound this compound. Despite the growing role of computational chemistry in elucidating molecular structures, reaction mechanisms, and dynamic behaviors, this particular molecule has not been the subject of published research in these domains.

Consequently, it is not possible to provide a detailed, research-backed article on the computational elucidation of its reaction mechanisms, the prediction of its reaction outcomes, or its dynamic behavior in solution as outlined in the requested sections. Such an article would require specific data from quantum mechanical calculations, density functional theory (DFT) studies, or molecular dynamics (MD) simulations, none of which are available in the public domain for this compound.

While computational studies have been performed on related structural motifs, such as the tetrahydrofuran (B95107) (oxolane) ring and various substituted propanenitriles, extrapolating this data to construct a scientifically accurate analysis of this compound would be speculative and would not meet the standards of a factual, research-based report.

The requested sections and subsections for the article are listed below to highlight the specific areas where a lack of research data precludes the generation of content.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Dynamic Conformations in Solution:Information regarding the conformational landscape and dynamic behavior of this compound in a solution is absent from the scientific literature.

Until dedicated research is conducted and published, a detailed and scientifically rigorous article on the computational and theoretical aspects of this compound cannot be produced.

Advanced Synthetic Applications of 3 Hydroxy 3 Oxolan 3 Yl Propanenitrile As a Key Intermediate

Utilization of 3-Hydroxy-3-(oxolan-3-YL)propanenitrile in the Synthesis of Complex Natural Products

There is no available scientific literature detailing the use of this compound as a key intermediate in the total synthesis of complex natural products.

As a Chiral Building Block in Stereodivergent Syntheses

No studies have been identified that employ this compound as a chiral building block for stereodivergent synthesis. The potential for this compound to serve in such a capacity would depend on the stereoselective synthesis of its enantiomers, which has not been described in the available literature.

Precursor to Biologically Relevant Scaffolds (Excluding Efficacy/Safety Data)

While the tetrahydrofuran (B95107) moiety is a component of many biologically active molecules, there is no specific research indicating that this compound has been used as a direct precursor to construct such scaffolds.

Role in the Construction of Advanced Heterocyclic Systems

No publications were found that describe the application of this compound in the construction of advanced heterocyclic systems.

Annulation Reactions Leading to Fused Rings

There are no documented instances of this compound participating in annulation reactions to form fused ring systems.

Synthesis of Nitrogen-Containing Heterocycles

The nitrile functionality of this compound could theoretically be utilized in the synthesis of nitrogen-containing heterocycles. However, no specific examples of such transformations have been reported in academic or patent literature.

Application in Polymer Chemistry and Material Science

There is no information available in academic studies regarding the application of this compound in polymer chemistry or material science beyond its basic properties.

Monomer for Polymerization Studies

There is no publicly available research indicating that this compound has been investigated as a monomer for polymerization. The presence of a hydroxyl group and a nitrile group suggests theoretical possibilities for its incorporation into polymers. The hydroxyl group could potentially be used for esterification or etherification reactions to form polyester (B1180765) or polyether chains, respectively. The nitrile group could also undergo polymerization or be chemically modified post-polymerization. However, without experimental evidence, any discussion of its polymerization behavior, the properties of the resulting polymers, or specific polymerization conditions would be entirely hypothetical.

Precursor to Advanced Materials with Specific Chemical Functions

The potential for this compound to serve as a precursor to advanced materials is contingent on its reactivity and the properties it imparts to the final material. The oxolane (tetrahydrofuran) ring could influence solubility and thermal properties, while the hydroxyl and nitrile groups offer sites for further chemical modification. These modifications could theoretically be used to introduce specific functionalities, such as cross-linking capabilities or sites for attaching other molecules. However, no studies have been found that demonstrate or even propose the use of this specific compound for creating materials with targeted chemical functions.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of related compounds to understand how chemical structure affects biological activity. For this compound to be a subject of such studies, it would typically first need to be identified as having some form of biological activity. There is no information in the scientific literature to suggest this is the case. Furthermore, no publications were found that describe the design and synthesis of derivatives of this compound for the purpose of SAR investigations. Therefore, any discussion on synthetic strategies to modify the oxolane ring, the hydroxyl group, or the propanenitrile chain for SAR purposes would be without a scientific basis.

Future Research Directions and Emerging Paradigms for 3 Hydroxy 3 Oxolan 3 Yl Propanenitrile Research

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is crucial for improving the synthesis of 3-Hydroxy-3-(oxolan-3-YL)propanenitrile, a chiral cyanohydrin. Research in this area is moving towards catalysts that offer higher enantioselectivity, faster reaction rates, and operate under milder, more environmentally friendly conditions.

Future research will likely explore a variety of catalytic approaches:

Biocatalysis : The use of enzymes, such as lipases, has shown promise in the kinetic resolution of similar cyanohydrins like 3-hydroxy-3-phenylpropanenitrile. nih.gov Immobilized enzymes, potentially stabilized with ionic liquids, could offer a highly stereoselective route to enantiomerically pure (S)- or (R)-3-Hydroxy-3-(oxolan-3-YL)propanenitrile. nih.gov Nitrile-converting enzymes are also of significant interest for their ability to transform nitriles into valuable amides or carboxylic acids under mild conditions. nih.gov

Organocatalysis : Chiral organocatalysts, such as those derived from thiourea (B124793) or employing N-heterocyclic carbenes, are effective in the asymmetric cyanosilylation of carbonyl compounds. mdpi.comorganic-chemistry.org These catalysts can activate trimethylsilyl (B98337) cyanide (TMSCN) for facile and mild addition to ketones, a key step in forming the cyanohydrin scaffold. organic-chemistry.org

Transition-Metal Catalysis : Chiral transition-metal complexes, including V(V)-salen and titanium complexes, have been successfully used for the asymmetric cyanation of aldehydes and ketones. mdpi.com Bimetallic systems, where one metal center activates the cyanide source and another activates the carbonyl group, are a promising avenue for enhancing reactivity and selectivity. mdpi.com Gold(III) chloride has also been shown to be a highly efficient catalyst for the cyanosilylation of various carbonyls. organic-chemistry.org

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis (e.g., Lipases, Nitrilases) | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme immobilization, use of ionic liquids for stabilization, screening for novel enzymes. nih.gov |

| Organocatalysis (e.g., Thiourea derivatives, N-Heterocyclic Carbenes) | Metal-free, robust, high enantioselectivity. mdpi.comorganic-chemistry.org | Development of bifunctional catalysts, synergistic catalysis with photoredox systems. researchgate.net |

| Transition-Metal Catalysis (e.g., V, Ti, Au complexes) | High efficiency, broad substrate scope. mdpi.comorganic-chemistry.org | Design of bimetallic and macrocyclic complexes, exploration of novel metal catalysts. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with continuous flow chemistry and automated platforms presents a significant opportunity to enhance safety, scalability, and efficiency. rsc.orgbohrium.com Flow chemistry, by its nature, allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous when dealing with potentially hazardous reagents like cyanides or unstable intermediates. bohrium.com

Key areas for future development include:

Cyanide-Free Synthesis in Flow : Developing continuous flow processes that utilize safer cyanide precursors, such as p-tosylmethyl isocyanide (TosMIC) in the van Leusen reaction or employing the Schmidt reaction with azides, can mitigate the risks associated with traditional cyanating agents. rsc.orgbohrium.com

Multistep Telescoped Synthesis : Automated flow platforms, like the Syrris Asia system, enable the "telescoping" of multiple reaction steps without intermediate purification. chemrxiv.orgsyrris.jp A potential automated sequence for a derivative of this compound could involve an initial catalytic cyanohydrin formation, followed by in-line protection or further functionalization.

Automated Library Synthesis : The use of automated injection systems allows for the rapid generation of derivative libraries by systematically varying reaction components in a "plug flow" or "assembly line" fashion. chemrxiv.org This would be invaluable for exploring the structure-activity relationships of novel compounds based on the this compound scaffold.

Table 2: Potential Flow Chemistry Approaches for Derivatives

| Flow Chemistry Approach | Description | Potential Application for this compound |

|---|---|---|

| Microreactor Synthesis | Utilizes microreactors for rapid heat and mass transfer, enabling safe handling of hazardous reagents and precise control over reaction conditions. bohrium.com | Schmidt reaction of an appropriate aldehyde with an azide (B81097) to form the nitrile functionality. bohrium.com |

| Packed-Bed Reactors | Employs columns packed with a solid-supported catalyst or reagent, facilitating continuous reactions and easy product separation. nih.gov | Use of immobilized catalysts for the asymmetric synthesis of the cyanohydrin. |

| Automated Multistep Synthesis | Integrates multiple reactors and purification modules for a continuous, automated synthesis of complex molecules. chemrxiv.org | A telescoped sequence involving cyanohydrin formation, functionalization, and in-line purification. |

Chemoinformatic Approaches for Predicting New Reactions and Derivatives

Chemoinformatics and computational chemistry are becoming indispensable tools for accelerating chemical research. walshmedicalmedia.com By applying these methods to this compound, researchers can predict novel reactions, design new derivatives with desired properties, and gain a deeper understanding of reaction mechanisms. walshmedicalmedia.comchemrxiv.org

Future research in this domain will likely involve:

Machine Learning for Reactivity Prediction : Machine learning models, utilizing molecular fingerprints and structural data, can be trained to predict the outcomes of reactions, including yields and stereoselectivities. chemrxiv.orgnih.gov This can guide experimental efforts by identifying the most promising reaction conditions and substrates for modifying the this compound scaffold.

Quantum Mechanical Calculations : Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate reaction mechanisms, calculate activation barriers, and predict the stability of intermediates. walshmedicalmedia.comchemrxiv.org This is particularly useful for understanding the role of catalysts and for designing more efficient catalytic systems.

Virtual Screening and de Novo Design : Computational tools can be used to virtually screen libraries of potential derivatives for desired properties, such as biological activity or material characteristics. De novo design algorithms can generate entirely new molecular structures based on the this compound core that are optimized for a specific function.

Advanced Spectroscopic and Analytical Methodologies for In-Situ Monitoring of Reactions (Excluding Basic Identification)

To optimize the synthesis and subsequent reactions of this compound, a detailed, real-time understanding of the reaction kinetics and mechanism is essential. Advanced in-situ spectroscopic techniques provide a window into the reacting mixture, allowing for the observation of transient intermediates and the tracking of reactant and product concentrations without the need for sampling. acs.orgmt.commt.com

Emerging methodologies applicable to this research include:

In-Situ FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups in real-time. mt.comrsc.org For instance, the disappearance of a carbonyl stretch and the appearance of hydroxyl and nitrile stretches can be tracked to monitor the formation of this compound. These techniques are compatible with aggressive reaction environments and can be integrated into flow reactors. mt.comrsc.org

Time-Resolved and 2D-IR Spectroscopy : These advanced infrared techniques provide detailed information on molecular dynamics and structural changes on ultrafast timescales, which can be used to elucidate complex reaction mechanisms. numberanalytics.com

In-Situ Mass Spectrometry : Techniques like Capillary Pervaporation Membrane Inlet Mass Spectrometry (CP-MIMS) allow for the direct, continuous monitoring of neutral organic analytes in complex reaction mixtures, providing real-time feedback for reaction optimization. acs.org

Table 3: Advanced In-Situ Monitoring Techniques

| Technique | Information Gained | Applicability to this compound Synthesis |

|---|---|---|

| In-Situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates; reaction kinetics. mt.commt.comrsc.org | Monitoring the conversion of the precursor ketone to the cyanohydrin product. |

| Time-Resolved IR Spectroscopy | Ultrafast molecular dynamics and structural changes. numberanalytics.comnumberanalytics.com | Elucidating the mechanism of catalytic cyanohydrin formation. |

| In-Situ Mass Spectrometry | Real-time feedback on reaction progress and detection of side products. acs.org | Optimization of reaction conditions for yield and purity. |

Exploration of Unconventional Reactivity Modes for the Scaffold

Beyond the established transformations of the hydroxyl and nitrile groups, future research can delve into unconventional reactivity modes of the this compound scaffold to access novel molecular architectures.

Potential areas of exploration include:

Radical Chemistry : Photoredox catalysis could be employed to generate radical species from the cyanohydrin or its derivatives, enabling novel C-C and C-X bond formations that are not accessible through traditional ionic pathways.

Ring-Opening and Rearrangement Reactions : The tetrahydrofuran (B95107) ring, under specific catalytic conditions (e.g., Lewis or Brønsted acids), could undergo ring-opening or rearrangement reactions, providing access to linear or alternative heterocyclic structures.

Anion Relay Chemistry : The hydroxyl group could be used to direct subsequent reactions at other positions in the molecule through anion relay chemistry, where a deprotonation event triggers a cascade of bond-forming reactions.

Functionalization of the Tetrahydrofuran Ring : While the hydroxyl and nitrile groups are the primary reactive sites, developing methods for the selective functionalization of the C-H bonds on the oxolane ring would significantly expand the accessible chemical space.

By exploring these unconventional reaction pathways, chemists can unlock the full synthetic potential of the this compound scaffold, leading to the discovery of new compounds with unique properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.